4-(4-Aminophenyl)butan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

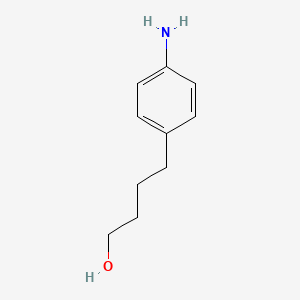

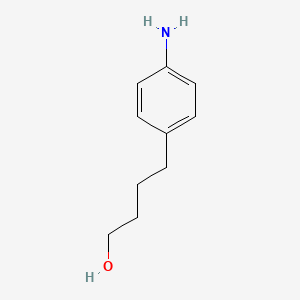

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,1-3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOVFJVXRISZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566862 | |

| Record name | 4-(4-Aminophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91251-45-5 | |

| Record name | 4-(4-Aminophenyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Aminophenyl)butan-1-ol (CAS 91251-45-5): Properties, Synthesis, and Applications

Abstract

4-(4-Aminophenyl)butan-1-ol, registered under CAS number 91251-45-5, is a bifunctional organic molecule incorporating a primary aromatic amine and a terminal primary alcohol.[1] This unique structure positions it as a versatile building block and linker molecule with significant potential in medicinal chemistry, polymer science, and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its known physicochemical properties, a predictive analysis of its spectroscopic characteristics, a detailed, field-proven synthesis protocol, and an expert perspective on its potential reactivity and applications for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted aniline derivative with a C4 alkyl alcohol chain at the para position. Its identity is unequivocally established by its CAS number, molecular formula, and structure. The presence of both a nucleophilic amine and a versatile alcohol functional group on a semi-rigid backbone makes it an attractive intermediate for further chemical modification.

Diagram: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 91251-45-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅NO | [1][2][3] |

| Molecular Weight | 165.23 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(4-Aminophenyl)-1-butanol, 4-(4-hydroxybutyl)aniline | [1][2] |

| Physical Form | Powder | |

| Melting Point | 71-72 °C | |

| Purity | Typically ≥97% | [3] |

| Computed XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] (Computed) |

| Hydrogen Bond Acceptors | 2 | [1] (Computed) |

Synthesis and Purification Workflow

While multiple synthetic routes are conceivable, the most efficient and highest-yielding laboratory-scale preparation involves the reduction of the corresponding nitro-analogue, 4-(4-nitrophenyl)butan-1-ol (CAS 79524-20-2).[4][5] This precursor is commercially available, streamlining the process. The reduction of an aromatic nitro group is a fundamental and reliable transformation in organic synthesis. Catalytic hydrogenation is the preferred method due to its clean nature and high efficiency, avoiding the use of stoichiometric heavy metal reductants.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butan-1-ol

-

Rationale: This protocol employs catalytic hydrogenation with palladium on carbon (Pd/C), a highly effective and clean method for reducing aromatic nitro groups without affecting the alcohol functionality or the aromatic ring. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its compatibility with the reaction conditions. Thin-layer chromatography (TLC) is used to monitor the reaction's completion by observing the disappearance of the starting material spot and the appearance of the more polar product spot.

-

Step-by-Step Methodology:

-

Vessel Preparation: To a 250 mL round-bottom flask or a dedicated hydrogenation vessel, add 4-(4-nitrophenyl)butan-1-ol (e.g., 5.0 g, 25.6 mmol).

-

Dissolution: Add ethanol (100 mL) and stir until the solid is fully dissolved.

-

Catalyst Addition: Carefully add 10% palladium on carbon (e.g., 0.27 g, 5 mol%) under an inert atmosphere (e.g., nitrogen or argon). Expertise Note: The catalyst is often pyrophoric; handle with care and do not add it to the solvent in the presence of air.

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask via vacuum and backfill with H₂ from the balloon. Repeat this cycle 3-5 times to ensure an inert, hydrogen-rich atmosphere. For larger scales, a Parr hydrogenation apparatus is recommended.

-

Reaction: Stir the suspension vigorously at room temperature. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The product will have a lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to recover any adsorbed product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate, will effectively separate the product from any non-polar impurities and baseline material.

-

Final Product: Combine the pure fractions, remove the solvent under reduced pressure, and dry under high vacuum to yield this compound as a solid powder.

-

Spectroscopic Characterization (Predictive Analysis)

As experimental spectra for this specific compound are not widely available in public databases, this section provides an expert prediction of the key spectroscopic features based on its molecular structure. This analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each unique proton environment.

-

Aromatic Protons (δ ≈ 6.6-7.0 ppm): The para-substituted aromatic ring will exhibit a characteristic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-donating amino group (NH₂) will appear upfield (δ ≈ 6.6 ppm), while the protons ortho to the alkyl chain (meta to the NH₂) will appear slightly downfield (δ ≈ 6.9-7.0 ppm).

-

Alcohol Proton (-OH, δ variable): A broad singlet whose chemical shift is concentration and solvent-dependent. It can be exchanged with D₂O.

-

Amine Protons (-NH₂, δ ≈ 3.5 ppm): A broad singlet integrating to 2H. This signal can also be exchanged with D₂O.

-

Carbinol Protons (-CH₂OH, δ ≈ 3.6 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.

-

Benzylic Protons (-Ar-CH₂, δ ≈ 2.5 ppm): A triplet integrating to 2H, coupled to the adjacent CH₂ group.

-

Alkyl Chain Protons (-CH₂CH₂-, δ ≈ 1.5-1.7 ppm): A complex multiplet integrating to 4H, arising from the two central methylene groups of the butyl chain.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the carbon framework of the molecule. Due to molecular symmetry, 8 distinct signals are predicted.

-

Aromatic Carbons (δ ≈ 115-145 ppm): Four signals are expected. The carbon bearing the NH₂ group (C-NH₂) will be shifted upfield (δ ≈ 145 ppm), while the carbon bearing the butyl chain (C-alkyl) will be around δ ≈ 130 ppm. The two sets of CH carbons will appear around δ ≈ 129 ppm and δ ≈ 115 ppm.

-

Carbinol Carbon (-CH₂OH, δ ≈ 62 ppm): This carbon, directly attached to the electronegative oxygen, will appear significantly downfield compared to other sp³ carbons.

-

Alkyl Chain Carbons (δ ≈ 28-35 ppm): Three signals are expected for the remaining carbons of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is ideal for identifying the key functional groups.

-

O-H Stretch (≈ 3200-3500 cm⁻¹): A strong, broad absorption characteristic of the alcohol hydroxyl group, broadened due to hydrogen bonding.

-

N-H Stretch (≈ 3300-3400 cm⁻¹): Two sharp-to-medium peaks characteristic of a primary amine (symmetric and asymmetric stretches). This may overlap with the O-H band.

-

C(sp³)-H Stretch (≈ 2850-2950 cm⁻¹): Sharp absorptions from the butyl chain.

-

C=C Aromatic Stretch (≈ 1500-1620 cm⁻¹): Two or three sharp bands of variable intensity.

-

C-O Stretch (≈ 1050 cm⁻¹): A strong absorption corresponding to the primary alcohol C-O bond.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 165, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: Expect fragmentation patterns typical for anilines and alcohols. A prominent fragment would be the loss of water (M-18) at m/z = 147. Cleavage of the butyl chain, particularly alpha to the alcohol (loss of CH₂OH, m/z = 134) or benzylic cleavage (loss of C₃H₇O, m/z = 106, the base peak), is also highly probable.

Reactivity and Potential Applications

The true value of this compound lies in its bifunctionality, allowing for selective and orthogonal chemical modifications.

Diagram: Reactivity Centers

Caption: Potential reaction pathways for this compound.

-

As a Linker in Drug Discovery: The four-carbon chain provides an optimal, semi-flexible spacer. This is highly desirable in the design of Proteolysis Targeting Chimeras (PROTACs), where it can link a protein-of-interest ligand to an E3 ligase ligand. The amine can be acylated to form a stable amide bond, while the alcohol can be converted to an ether, offering two distinct points of attachment.

-

In Polymer Chemistry: As a difunctional monomer, it can be incorporated into performance polymers. Reaction with diisocyanates would yield polyurethanes, while reaction with diacyl chlorides or dicarboxylic acids would produce polyamides. The aromatic core would impart thermal stability, while the flexible butyl chain would influence the material's mechanical properties.

-

In Medicinal Chemistry Scaffolding: The molecule serves as an excellent starting point for building more complex heterocyclic systems. The amine can be a handle for constructing fused rings (e.g., quinolines), while the alcohol can be cyclized onto the ring or other introduced functionalities.

Safety and Handling

While a specific, detailed safety sheet for this compound is not universally available, its structure suggests handling procedures consistent with other aromatic amines.

-

GHS Hazard Statements (Predicted): Based on similar structures, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. It should be kept in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

BIOFOUNT. This compound. [Link]

-

PubChem. This compound | C10H15NO | CID 15006226. [Link]

-

ChemBK. 4-(4-nitrophenyl)-1-butanol. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

Grokipedia. 4-Amino-1-butanol. [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

- Google Patents. CN104610075A - Synthetic method of 4-animo-1-butanol.

-

PubChem. 4-Amino-1-butanol | C4H11NO | CID 25868. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Aminophenyl)butan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 4-(4-aminophenyl)butan-1-ol. As a bifunctional molecule with a flexible alkyl chain connecting a rigid aromatic ring to a polar hydroxyl group, its three-dimensional structure is critical to its chemical reactivity and potential applications in medicinal chemistry and materials science. This document delves into the key structural features, explores the degrees of freedom that govern its conformation, and outlines robust experimental and computational methodologies for its characterization. Detailed protocols for synthesis, spectroscopic analysis (NMR and FTIR), and computational modeling are provided to equip researchers with the necessary tools for a thorough investigation of this and similar flexible molecules.

Introduction

This compound, with the chemical formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol , is an intriguing organic molecule that combines the structural rigidity of a para-substituted benzene ring with the conformational flexibility of a butyl alcohol chain.[1] The presence of two key functional groups, a primary aromatic amine (-NH₂) and a primary alcohol (-OH), imparts a dual chemical personality to the molecule, making it a valuable intermediate in organic synthesis.[2][3][4] The spatial arrangement of these functional groups, dictated by the molecule's conformation, can significantly influence its intermolecular interactions, and by extension, its biological activity and material properties.

This guide will provide a detailed exploration of the factors governing the three-dimensional structure of this compound, offering both theoretical insights and practical methodologies for its study.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 91251-45-5 |

| XLogP3 | 1.3 |

Molecular Structure and Key Torsional Angles

The molecular structure of this compound can be deconstructed into three main components: the aminophenyl head, the flexible butyl chain, and the terminal hydroxyl group. The conformational landscape of this molecule is primarily defined by the rotation around the single bonds within the butyl chain.

The key dihedral angles that dictate the overall shape of the molecule are:

-

τ₁ (C_ar-C_ar-Cα-Cβ): Rotation around the bond connecting the phenyl ring to the butyl chain.

-

τ₂ (C_ar-Cα-Cβ-Cγ): Rotation around the Cα-Cβ bond.

-

τ₃ (Cα-Cβ-Cγ-Cδ): Rotation around the Cβ-Cγ bond.

-

τ₄ (Cβ-Cγ-Cδ-O): Rotation around the Cγ-Cδ bond, which positions the terminal hydroxyl group.

The relative energies of the different conformers arising from rotations around these bonds are influenced by steric hindrance and potential intramolecular interactions.

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

A critical factor in the conformational preference of this compound is the potential for the formation of an intramolecular hydrogen bond between the terminal hydroxyl group (donor) and the lone pair of electrons on the amino group's nitrogen atom (acceptor). This interaction can lead to a pseudo-cyclic conformation, significantly stabilizing it over more extended, linear conformations.

The formation and strength of this intramolecular hydrogen bond are dependent on the length and flexibility of the alkyl chain. In the case of a four-carbon linker, the resulting pseudo-ring would be seven-membered, a sterically accessible and often favorable arrangement for such interactions.

The presence of a dominant, hydrogen-bonded conformer can have profound implications for the molecule's reactivity and its ability to bind to biological targets, as it pre-organizes the functional groups into a specific spatial orientation.

Synthesis and Characterization

A robust understanding of a molecule's properties begins with its synthesis and purification. A plausible and efficient synthetic route to this compound involves a two-step reduction of a readily available precursor.

Synthetic Protocol

This protocol outlines the synthesis starting from 4-(4-nitrophenyl)butanoic acid.

Step 1: Esterification of 4-(4-nitrophenyl)butanoic acid

The carboxylic acid is first converted to its ethyl ester to prevent its reduction in the subsequent step.

-

To a solution of 4-(4-nitrophenyl)butanoic acid (1 eq.) in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 4-(4-nitrophenyl)butanoate.

Step 2: Reduction of Ethyl 4-(4-nitrophenyl)butanoate

A strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to simultaneously reduce the nitro group to an amine and the ester to a primary alcohol.

-

Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of LiAlH₄ (excess, e.g., 3-4 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of ethyl 4-(4-nitrophenyl)butanoate (1 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure and can provide insights into the conformational dynamics of flexible molecules.[5]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 7.0-7.2 (d, 2H): Aromatic protons ortho to the butyl group.

-

δ 6.6-6.8 (d, 2H): Aromatic protons meta to the butyl group.

-

δ 3.65 (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ 3.5 (br s, 2H): Amine protons (-NH₂). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

-

δ 2.55 (t, 2H): Methylene protons adjacent to the phenyl ring (Ar-CH₂-).

-

δ 1.5-1.7 (m, 4H): The two central methylene protons of the butyl chain.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ 144.5: Aromatic carbon attached to the amino group.

-

δ 132.0: Aromatic carbon attached to the butyl chain.

-

δ 129.5 (2C): Aromatic CH carbons ortho to the butyl group.

-

δ 115.0 (2C): Aromatic CH carbons meta to the butyl group.

-

δ 62.5: Methylene carbon attached to the hydroxyl group (-CH₂-OH).

-

δ 35.0: Methylene carbon attached to the phenyl ring (Ar-CH₂-).

-

δ 32.0: Methylene carbon β to the phenyl ring.

-

δ 28.5: Methylene carbon γ to the phenyl ring.

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

For in-depth conformational analysis, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons, which are indicative of their spatial proximity in the dominant conformer(s).

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent method for identifying the key functional groups within a molecule.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) and N-H stretch (amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | N-H bend (scissoring) |

| 1520-1480 | Medium-Strong | Aromatic C=C stretch |

| 1300-1250 | Medium | Aromatic C-N stretch |

| 1070-1000 | Strong | C-O stretch (primary alcohol) |

| 850-800 | Strong | para-disubstituted benzene C-H out-of-plane bend |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which could be either intermolecular or intramolecular.

Experimental Protocol for FTIR Analysis:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquire the FTIR spectrum using a spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Analyze the positions, intensities, and shapes of the absorption bands to confirm the presence of the expected functional groups.

Computational Modeling of Conformation

Computational chemistry provides a powerful in-silico approach to explore the conformational space of flexible molecules and to predict their properties.

Computational Workflow

Caption: Computational workflow for conformational analysis.

Protocol for Computational Conformational Analysis:

-

Structure Building: Construct the 3D structure of this compound using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like Molecular Mechanics (e.g., with the MMFF94 force field). This step aims to identify a wide range of possible low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers from the molecular mechanics search and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). The frequency calculation confirms that the optimized structures are true energy minima (no imaginary frequencies).

-

Thermodynamic Analysis: From the DFT calculations, extract the electronic energies and thermal corrections to Gibbs free energies. Use these values to determine the relative stabilities of the different conformers and to calculate their expected populations at a given temperature based on the Boltzmann distribution.

-

Property Prediction: The optimized geometries of the most stable conformers can be used to predict various properties, including NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of torsional flexibility and the potential for intramolecular hydrogen bonding. A comprehensive understanding of its three-dimensional nature is essential for harnessing its full potential in various scientific disciplines. This guide has provided a theoretical framework and practical methodologies for the synthesis, characterization, and computational analysis of this molecule. The outlined protocols for NMR, FTIR, and computational modeling serve as a robust starting point for researchers investigating not only this compound but also other flexible molecules where conformation plays a critical role in function.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

LookChem. Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. [Link]

-

National Institute of Standards and Technology. 4-Amino-1-butanol. NIST Chemistry WebBook. [Link]

-

ResearchGate. Enantio- and regiospecific reduction of ethyl 4-phenyl-2,4-dioxobutyrate with baker's yeast: Preparation of (R)-HPB ester. [Link]

-

National Institute of Standards and Technology. 4-(4-Nitrophenyl)butyric acid. NIST Chemistry WebBook. [Link]

-

Grokipedia. 4-Amino-1-butanol. [Link]

-

PubMed. Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

PubChem. 4-Amino-1-butanol. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

- Google Patents. Synthetic method of 4-animo-1-butanol.

-

Wikipedia. 4-Amino-1-butanol. [Link]

- Google Patents. Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

-

Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectra of 4-aminophenyl sulfone (a), resorcinol (b), and ARES... [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

Sources

A Technical Guide to the Organic Solvent Solubility of 4-(4-Aminophenyl)butan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-Aminophenyl)butan-1-ol (CAS No. 91251-45-5). We will examine the molecular properties of this compound, apply theoretical principles to predict its behavior in various organic solvent classes, and present a robust, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding and practical methodology for assessing the solubility of this and structurally related compounds.

Introduction: The Significance of Solubility

This compound is a bifunctional organic molecule featuring a primary aromatic amine and a primary alcohol, separated by a flexible butyl chain. This unique structure makes it a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. Understanding its solubility is not merely an academic exercise; it is a cornerstone of efficient and successful development. Key processes dictated by solubility include:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification: Selecting appropriate solvent systems for crystallization or chromatography to achieve high purity.

-

Formulation: Developing stable and effective dosage forms for APIs, where solubility impacts dissolution rate and bioavailability.

-

Process Safety and Scalability: Designing manufacturing processes with predictable and safe solvent handling.

This guide provides the foundational knowledge and practical tools to confidently assess and leverage the solubility profile of this compound.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key characteristics of this compound are detailed below.

Structure:

Computed Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 165.23 g/mol | [2] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | PubChem Prediction |

| Hydrogen Bond Acceptors | 2 (from N and O atoms) | PubChem Prediction |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | PubChem Prediction |

| Predicted logP (Octanol-Water Partition Coefficient) | 1.5 - 1.8 | Chemicalize, PubChem Prediction |

| Predicted pKa (Acidic - OH) | ~15.1 | Predicted |

| Predicted pKa (Basic - NH₂) | ~4.8 | Predicted |

These properties define a molecule of moderate polarity. The positive logP value suggests a preference for non-aqueous environments over water, yet the presence of potent hydrogen bond donor and acceptor groups (-OH and -NH₂) indicates that strong, specific interactions with polar solvents will be a dominant factor in its solubility.[3][4]

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This means that solutes dissolve best in solvents that have similar intermolecular forces. For this compound, we must consider its ability to engage in several types of interactions.

-

Hydrogen Bonding: The primary alcohol (-OH) and primary amine (-NH₂) groups are capable of both donating and accepting hydrogen bonds. This is the strongest intermolecular force at play and will lead to high solubility in polar protic solvents (e.g., methanol, ethanol, water) which can also participate in hydrogen bonding.[5][6][7]

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms. This allows for favorable interactions with polar aprotic solvents (e.g., DMSO, DMF, acetone) which have large dipole moments but do not donate hydrogen bonds.

-

Van der Waals Forces (London Dispersion Forces): The phenyl ring and the butyl chain constitute the nonpolar portion of the molecule. These regions will interact favorably with nonpolar solvents (e.g., toluene, hexane) through weaker van der Waals forces.[8]

The overall solubility in a given solvent will be a balance of these interactions. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Caption: Dominant intermolecular forces between this compound and different solvent classes.

Predictive Solubility Profile

While experimental data is the gold standard, a predictive assessment based on the principles above is invaluable for initial solvent screening.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Very High | The -OH and -NH₂ groups can form strong hydrogen bonds with the solvent.[3][6] |

| Polar Aprotic | DMSO, DMF, THF | Moderate to High | Strong dipole-dipole interactions are favorable. DMSO is an excellent H-bond acceptor. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The phenyl ring of the solute will interact favorably with the aromatic solvent, but the polar functional groups are disfavored.[8] |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low / Insoluble | The large, nonpolar hydrocarbon solvent cannot effectively solvate the polar -OH and -NH₂ groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM has a moderate dipole moment and can accommodate both polar and nonpolar regions of the solute. |

Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the isothermal shake-flask method is the most reliable and widely recognized technique.[5] This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.

Causality Behind Experimental Choices

-

Why Excess Solute? To ensure the final solution is truly saturated, an excess of the solid compound is added. This provides a solid phase reservoir that dissolves until the solvent can hold no more.

-

Why Constant Temperature? Solubility is temperature-dependent. A constant temperature water bath or incubator is critical to ensure the measured solubility is consistent and relevant to the intended process temperature.

-

Why Extended Equilibration? Reaching equilibrium is not instantaneous. A sufficient agitation period (typically 24-48 hours) is required to allow the dissolution process to complete. Taking samples at multiple time points (e.g., 24h and 48h) validates that equilibrium has been reached if the concentrations are consistent.[5]

-

Why Filtration/Centrifugation? It is crucial to analyze only the dissolved solute. Any suspended solid particles must be removed from the sample aliquot without causing precipitation, typically via a syringe filter compatible with the solvent.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of glass vials. Ensure undissolved solid is clearly visible.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate vigorously for 24 hours.

-

Phase Separation: After 24 hours, stop agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for most organic solvents) into a clean, pre-weighed analysis vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Confirmation of Equilibrium: Repeat steps 5-8 for a second set of samples after a longer equilibration time (e.g., 48 hours). If the calculated concentrations are within an acceptable margin (e.g., ±5%), equilibrium can be considered established.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Troubleshooting and Self-Validation

A robust protocol includes measures for self-validation and addresses potential pitfalls.

-

Issue: Inconsistent results between time points.

-

Cause: Equilibrium may not have been reached.

-

Solution: Extend the equilibration time (e.g., to 72 hours) and re-sample. Ensure agitation is sufficient to keep the solid suspended.

-

-

Issue: Compound precipitates during sampling/filtration.

-

Cause: Temperature fluctuations ("crash out"). The filtration process may be cooling the sample.

-

Solution: Ensure all equipment (syringes, filters, vials) is equilibrated to the experimental temperature before use. Work quickly during the sampling and filtration steps.

-

-

Issue: Low analytical signal.

-

Cause: Solubility is lower than anticipated.

-

Solution: Reduce the dilution factor or inject a larger volume into the analytical instrument, ensuring it remains within the method's limits.

-

-

Self-Validation Check: Always visually confirm the presence of undissolved solid in the vial just before sampling. The absence of a solid phase invalidates the result, as saturation cannot be guaranteed.

Conclusion

This compound is a molecule with a dual nature: a nonpolar aromatic core and highly polar functional groups. This structure dictates a solubility profile characterized by high affinity for polar protic solvents like methanol and ethanol, moderate to good solubility in polar aprotic solvents like DMSO, and poor solubility in nonpolar aliphatic solvents like hexane. The theoretical predictions outlined in this guide serve as a strong starting point for solvent selection, while the detailed shake-flask protocol provides a reliable, gold-standard method for generating the precise, quantitative data required for advanced research, process development, and formulation in the pharmaceutical industry.

References

-

PubChem Compound Summary for CID 15006226, this compound. National Center for Biotechnology Information. [Link]

-

Properties of Alcohols and Phenols. (2025). Chemistry LibreTexts. [Link]

-

Alcohol - Boiling Point, Solubility, Flammability. (2026). Britannica. [Link]

-

Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. [Link]

-

Are amines soluble in organic solvents? (2018). Quora. [Link]

-

Alcohols: Structure & Properties. (n.d.). Science Ready. [Link]

-

Physical and chemical properties of Alcohols. (n.d.). BYJU'S. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Aromatic Amines. (n.d.). SNS Courseware. [Link]

Sources

- 1. This compound | C10H15NO | CID 15006226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scienceready.com.au [scienceready.com.au]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

Spectroscopic Characterization of 4-(4-Aminophenyl)butan-1-ol: A Technical Guide

Introduction

4-(4-Aminophenyl)butan-1-ol is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure, incorporating a primary aromatic amine and a primary alcohol separated by a flexible butyl chain, makes it a versatile building block for the synthesis of a wide range of derivatives. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve this.

This technical guide offers a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide will focus on a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. These predictions are grounded in established principles of spectroscopic theory and are supported by data from structurally related compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in anticipating and interpreting the spectroscopic data of this compound.

Molecular Structure and Atom Labeling

To facilitate the discussion of the spectroscopic data, the atoms in this compound are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

¹H NMR Spectroscopy (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aliphatic chain protons, and the protons of the amine and hydroxyl groups.

Predicted ¹H NMR Data

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-N (NH₂) | ~3.5 (broad singlet) | bs | 2H |

| H-2, H-6 | ~7.0 | Doublet (d) | 2H |

| H-3, H-5 | ~6.6 | Doublet (d) | 2H |

| H-10 (CH₂OH) | ~3.6 | Triplet (t) | 2H |

| H-7 (Ar-CH₂) | ~2.5 | Triplet (t) | 2H |

| H-8, H-9 (CH₂CH₂) | ~1.6 | Multiplet (m) | 4H |

| H-O (OH) | Variable (broad singlet) | bs | 1H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring. The protons H-2 and H-6, being ortho to the electron-donating amino group, are expected to be shielded and appear at a lower chemical shift (around 7.0 ppm) compared to unsubstituted benzene (7.34 ppm). Conversely, the protons H-3 and H-5, meta to the amino group, will be more shielded and appear further upfield (around 6.6 ppm). Both signals are predicted to be doublets due to coupling with their adjacent aromatic protons.

-

Aliphatic Chain Protons (H-7, H-8, H-9, H-10): The methylene group attached to the aromatic ring (H-7) is expected to be deshielded by the ring current and will likely appear as a triplet around 2.5 ppm, due to coupling with the adjacent H-8 protons. The methylene group attached to the hydroxyl group (H-10) will be the most deshielded of the aliphatic protons due to the electronegativity of the oxygen atom, appearing as a triplet around 3.6 ppm (coupled with H-9). The two central methylene groups (H-8 and H-9) are in a more shielded environment and are expected to overlap, appearing as a multiplet around 1.6 ppm.

-

Amine and Hydroxyl Protons (H-N, H-O): The protons of the primary amine (NH₂) are expected to appear as a broad singlet around 3.5 ppm. The hydroxyl proton (OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent, but it is typically observed in the range of 1-5 ppm.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum.

-

Analysis: Integrate the signals to determine the relative ratios of the different types of protons. Analyze the chemical shifts and coupling patterns to elucidate the structure.

¹³C NMR Spectroscopy (Predicted)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry in the aromatic ring, this compound is expected to show 8 distinct signals in its proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-4 | ~130 |

| C-2, C-6 | ~129 |

| C-3, C-5 | ~115 |

| C-10 | ~62 |

| C-7 | ~35 |

| C-9 | ~31 |

| C-8 | ~29 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons (C-1 to C-6): The carbon atom attached to the amino group (C-1) is expected to be significantly deshielded and appear around 145 ppm. The ipso-carbon to which the butyl chain is attached (C-4) will also be in the downfield region, around 130 ppm. The carbons ortho to the amino group (C-2, C-6) will be shielded and are predicted to be around 129 ppm. The carbons meta to the amino group (C-3, C-5) will be the most shielded of the aromatic carbons, appearing around 115 ppm.

-

Aliphatic Carbons (C-7 to C-10): The carbon attached to the hydroxyl group (C-10) will be the most deshielded of the aliphatic carbons, with a predicted chemical shift of approximately 62 ppm. The benzylic carbon (C-7) will be deshielded by the aromatic ring and is expected around 35 ppm. The other two methylene carbons (C-8 and C-9) are in a more shielded environment and are predicted to appear around 29 and 31 ppm, respectively.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Place the sample in the spectrometer, tune the carbon probe, and shim the magnetic field.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H (Alcohol) | 3600-3200 | Broad, strong |

| N-H (Amine) | 3500-3300 | Two sharp peaks, medium |

| C-H (Aromatic) | 3100-3000 | Sharp, medium |

| C-H (Aliphatic) | 2960-2850 | Sharp, strong |

| C=C (Aromatic) | 1620-1580 | Sharp, medium |

| C-O (Alcohol) | 1260-1000 | Strong |

| C-N (Amine) | 1340-1250 | Medium |

Interpretation of the Predicted IR Spectrum:

-

O-H and N-H Stretching: A prominent, broad absorption band is expected in the 3600-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Overlapping with this or appearing as distinct shoulders will be two sharper peaks between 3500 and 3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (N-H).

-

C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are indicative of aromatic C-H stretching, while strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of aliphatic C-H stretching from the butyl chain.

-

Fingerprint Region: The region below 1600 cm⁻¹ will contain a complex pattern of absorptions. Key features include the C=C stretching vibrations of the aromatic ring around 1620-1580 cm⁻¹. Strong absorptions for the C-O stretching of the primary alcohol and the C-N stretching of the aromatic amine are expected in the 1260-1000 cm⁻¹ and 1340-1250 cm⁻¹ regions, respectively.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Sample Spectrum: Place the sample in the IR beam and acquire the spectrum.

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion and several characteristic fragment ions.

Predicted Mass Spectrometry Data

| m/z | Predicted Ion | Interpretation |

| 165 | [M]⁺ | Molecular Ion |

| 148 | [M - NH₃]⁺ | Loss of ammonia |

| 147 | [M - H₂O]⁺ | Loss of water |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage |

| 93 | [C₆H₇N]⁺ | Phenylamine cation |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value of 165, corresponding to the molecular weight of the compound.

-

Key Fragmentations:

-

Loss of Water: A peak at m/z 147 ([M - 18]⁺) is anticipated due to the facile loss of a water molecule from the alcohol functional group.

-

Loss of Ammonia: A peak at m/z 148 ([M - 17]⁺) could arise from the loss of ammonia.

-

Benzylic Cleavage: Cleavage of the C-C bond between C7 and C8 is a highly probable fragmentation pathway, leading to the formation of a stable benzylic cation at m/z 106. This is often a prominent peak in the spectrum of similar compounds.

-

Phenylamine Cation: Fragmentation could also lead to the formation of the phenylamine cation at m/z 93.

-

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

References

-

At present, no direct experimental spectroscopic data for this compound has been cited as it was not found in the searched public databases. The predictions are based on established principles of NMR, IR, and MS spectroscopy.

"4-(4-hydroxybutyl)aniline" chemical reactivity and stability

An In-depth Technical Guide to the Chemical Reactivity and Stability of 4-(4-hydroxybutyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(4-hydroxybutyl)aniline is a bifunctional organic molecule of increasing interest in medicinal chemistry and materials science, primarily serving as a versatile linker or synthetic intermediate. Its structure, featuring a nucleophilic aromatic amine and a primary aliphatic alcohol, presents a unique combination of reactive sites. A comprehensive understanding of its chemical behavior is paramount for its effective utilization and for ensuring the stability and purity of its derivatives. This guide provides an in-depth analysis of the molecule's reactivity profile, delineates its stability characteristics, and offers validated experimental protocols for its modification and handling. We will explore the causality behind its reactivity, focusing on the electronic effects of the amino group on the aromatic system and the distinct reactivity of the terminal hydroxyl group.

Molecular Structure and Core Physicochemical Properties

4-(4-hydroxybutyl)aniline possesses two key functional groups that dictate its chemical personality: the aniline moiety and the 4-hydroxybutyl chain. The amino group (-NH₂) is a potent electron-donating group, which significantly influences the reactivity of the benzene ring. The primary alcohol (-OH) at the terminus of the butyl chain offers a site for classic alcohol chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |

| Molecular Weight | 165.23 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-aminophenyl)butan-1-ol | N/A |

| Appearance | Off-white to light brown solid (typical) | General Knowledge |

| Key Functional Groups | Primary Aromatic Amine, Primary Alcohol | N/A |

The Dichotomy of Reactivity: A Functional Group Analysis

The molecule's reactivity is best understood by considering each functional group both independently and in concert. The four-carbon alkyl spacer provides significant electronic isolation between the aniline and alcohol moieties, meaning the reactivity of one group generally does not directly impede the other, allowing for orthogonal chemical strategies.

Caption: Overview of the primary reactive centers in 4-(4-hydroxybutyl)aniline.

Reactivity of the Aniline Moiety

The aniline portion of the molecule is characterized by high electron density in the aromatic ring, making it highly susceptible to electrophilic attack and oxidation.

2.1.1 Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group due to the delocalization of the nitrogen's lone pair of electrons into the benzene ring.[2] This resonance effect increases the electron density at the ortho and para positions, making the molecule highly reactive towards electrophiles at these sites.[3][4] Since the butyl group occupies the para position, electrophilic substitution will be directed to the two ortho positions (C2 and C6).

-

Halogenation: Reactions with bromine water, for instance, are typically rapid and may not require a catalyst. To achieve controlled mono-substitution, the high reactivity of the amino group often necessitates its protection, for example, through acetylation to form an amide. This moderation prevents multiple substitutions and side reactions.[5]

-

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is problematic. The strongly acidic conditions will protonate the basic amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Furthermore, the oxidizing nature of nitric acid can lead to degradation of the aniline ring.[6] Therefore, a protection-nitration-deprotection sequence is the standard and required methodology.

-

Friedel-Crafts Reactions: Aniline does not undergo Friedel-Crafts alkylation or acylation. The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring for electrophilic substitution.[5]

Caption: Oxidation states of the terminal hydroxyl group.

2.2.2 Other Reactions

The hydroxyl group can also readily undergo:

-

Esterification: Reaction with carboxylic acids or acyl chlorides to form esters.

-

Etherification: (e.g., Williamson ether synthesis) to form ethers.

Chemical Stability and Degradation Pathways

The stability of 4-(4-hydroxybutyl)aniline is a critical concern during synthesis, purification, and storage. The aniline moiety is the primary locus of instability.

Factors Influencing Stability

-

Atmosphere: The presence of oxygen is the most significant factor, leading to oxidative degradation of the aniline ring. Storage under an inert atmosphere (Nitrogen or Argon) is mandatory for long-term stability.

-

Light: Photons can provide the activation energy for radical-mediated oxidation reactions. Amber vials or protection from light is essential.

-

Temperature: Elevated temperatures accelerate the rate of degradation. A study on various aromatic amines showed that decreased temperature significantly improved their stability. [7]For long-term storage, refrigeration or freezing (-20°C to -70°C) is highly recommended. [8]* pH: Aromatic amines are least stable in acidic solutions, such as 3% acetic acid. [7]The protonated anilinium form may be more susceptible to certain degradation pathways, and acidic conditions can catalyze decomposition. Neutral or slightly basic conditions are generally preferred for storage in solution, though strong bases can promote certain oxidation reactions. [9]

Caption: Key environmental factors leading to the degradation of the molecule.

Primary Degradation Pathways

-

Oxidative Coupling and Polymerization: The most common pathway involves the oxidation of the aniline nitrogen, leading to the formation of radical species that couple to form dimers (e.g., azoxybenzene), oligomers, and ultimately, polymeric materials like aniline black. [6]This is visually observed as the development of a dark color in the material over time.

-

Oxidation of the Hydroxyl Group: While the alcohol is more robust than the aniline, slow oxidation to the aldehyde or carboxylic acid can occur over long periods in the presence of oxidants.

-

Biodegradation: In aqueous environments, microbial action can degrade the molecule. The typical aerobic pathway involves oxidative deamination to catechol, which is then further metabolized. [10][11]

Recommendations for Storage and Handling

-

Storage: Store in a tightly sealed container under an inert atmosphere (Ar or N₂). Use amber glass vials to protect from light. For long-term storage, keep at ≤ 4°C, with -20°C being preferable.

-

Handling: When handling in solution, use de-gassed solvents. Prepare solutions fresh and use them promptly. If solutions must be stored, they should be kept cold and under an inert headspace. Avoid contact with strong acids and oxidizing agents.

Validated Experimental Protocols

The following protocols are provided as trusted, self-validating systems for common transformations.

Protocol 1: Controlled Mono-bromination via N-Acetylation

This protocol explains the causality of using a protecting group to moderate the high reactivity of the aniline ring.

Workflow:

-

Protection: Acetylate the amine to reduce its activating influence.

-

Bromination: Perform electrophilic substitution on the moderately activated ring.

-

Deprotection: Remove the acetyl group to restore the primary amine.

Step-by-Step Methodology:

-

Protection (N-Acetylation):

-

Dissolve 1 eq. of 4-(4-hydroxybutyl)aniline in 10 volumes of acetic anhydride.

-

Stir the mixture at room temperature for 1 hour.

-

Pour the reaction mixture slowly into ice-water with vigorous stirring to precipitate the product, N-(4-(4-hydroxybutyl)phenyl)acetamide.

-

Filter, wash with cold water, and dry the solid. Confirm product formation via TLC or LC-MS.

-

-

Bromination:

-

Dissolve the dried acetamide product (1 eq.) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of bromine (1 eq.) in acetic acid dropwise, maintaining the temperature below 10°C.

-

Stir for 2 hours at room temperature after the addition is complete. Monitor reaction progress by TLC.

-

Pour into a solution of sodium bisulfite to quench excess bromine, then neutralize with sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection (Hydrolysis):

-

Reflux the crude bromo-acetamide product in an excess of aqueous HCl (e.g., 6M) for 4-6 hours.

-

Cool the solution and neutralize carefully with aqueous NaOH to precipitate the final product, 2-bromo-4-(4-hydroxybutyl)aniline.

-

Filter, wash with water, and purify by column chromatography or recrystallization.

-

Protocol 2: Selective Oxidation of Hydroxyl to Aldehyde using PCC

This protocol leverages a specific reagent choice to achieve a targeted partial oxidation.

Step-by-Step Methodology:

-

Set up a flame-dried flask under an Argon atmosphere.

-

Add anhydrous dichloromethane (DCM) followed by pyridinium chlorochromate (PCC, 1.5 eq.). Stir to form a slurry.

-

Add a solution of 4-(4-hydroxybutyl)aniline (1 eq.) in anhydrous DCM dropwise to the stirred PCC slurry at room temperature.

-

Note: The amine may be protected as an acetamide first to prevent side reactions with the acidic PCC, followed by deprotection. For a direct approach, careful monitoring is essential.

-

-

Stir the reaction mixture for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Wash the filter pad thoroughly with more ether.

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde, 4-(4-aminophenyl)butanal. Purify by column chromatography on silica gel.

Conclusion

4-(4-hydroxybutyl)aniline is a molecule with two distinct and valuable reactive centers. The aniline moiety provides a platform for electrophilic aromatic substitution and N-centered chemistry, but its inherent sensitivity to oxidation necessitates careful handling and strategic use of protecting groups. The primary alcohol offers a robust site for oxidation to aldehydes or carboxylic acids, or for forming esters and ethers. By understanding the underlying electronic and mechanistic principles governing these functional groups, researchers can design logical and efficient synthetic strategies while ensuring the integrity and stability of their compounds. The protocols and stability guidelines presented herein serve as an authoritative foundation for the successful application of this versatile chemical building block.

References

-

Allen, A. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

Testbook. Electrophilic Substitution of Anilines - Explanation and FAQs. [Link]

-

Jothi, L., et al. (2012). 4-Bromo-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 3), o772. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45121112, 4-Butyl-N-hydroxyaniline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19665, N-butyl-N-(4-hydroxybutyl)nitrosamine. [Link]

-

ACS Omega. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. [Link]

-

Hoenicke, K., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 38(1), 154-165. [Link]

- Google Patents. (1998). Process for preparing 4-hydroxyanilines. US6124504A.

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(2), 324-330. [Link]

-

Wang, Y., et al. (2021). Degradation of aniline in water with gaseous streamer corona plasma. Philosophical Transactions of the Royal Society A, 379(2197), 20200176. [Link]

-

Calafat, A. M., et al. (2019). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Journal of Analytical Toxicology, 43(8), 617-623. [Link]

-

Venkatesan, P., et al. (2021). Synthesis of 4-((4-bromobenzyl)selanyl)aniline (A). [Link]

-

Clark, J. (2015). oxidation of alcohols. Chemguide. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. [Link]

-

Jothi, L., et al. (2012). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E68(5), o1418. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Wikipedia. Aniline: Oxidation. [Link]

-

Khan Academy. (2021). EAS reactions of aniline. [Link]

-

freesciencelessons. (2022). A Level Chemistry Revision "Oxidation of Primary Alcohols". [Link]

-

Quick Company. (2022). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. [Link]

-

MDPI. (2023). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. [Link]

-

Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. [Link]

-

Sundarban Mahavidyalaya. Aromatic Amines. [Link]

-

Li, Y., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega, 9(3), 3749–3757. [Link]

-

PharmaCompass. 4-hydroxy-aniline Drug Information. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75655, Benzenamine, 4-(4-morpholinyl)-. [Link]

-

Chemistry LibreTexts. (2023). 23.1: Properties of amines. [Link]

-

Beltran, F. J., et al. (2000). The degradation products of aniline in the solutions with ozone and kinetic investigations. Water Research, 34(3), 865-874. [Link]

-

Monash University. Organic reactions: Oxidation. [Link]

-

ResearchGate. (2013). Bacterial degradation of aniline. [Link]

-

Stejskal, J., et al. (2019). Oxidation of aniline using different reaction pathways. [Link]

-

Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

Sources

- 1. 4-Butyl-N-hydroxyaniline | C10H15NO | CID 45121112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. testbook.com [testbook.com]

- 4. byjus.com [byjus.com]

- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 6. Aniline - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

4-(4-Aminophenyl)butan-1-ol: A Versatile Bifunctional Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the intricate world of molecular design and synthesis, the utility of a chemical building block is defined by its functionality, reactivity, and versatility. Bifunctional molecules, those possessing two distinct reactive groups, are of paramount importance as they serve as foundational scaffolds for constructing complex molecular architectures. 4-(4-Aminophenyl)butan-1-ol is a prime exemplar of such a scaffold, offering a unique combination of a nucleophilic aromatic amine and a primary aliphatic alcohol. These two groups, separated by a flexible four-carbon linker, exhibit orthogonal reactivity, allowing for selective, sequential modification. This guide, intended for chemists, material scientists, and drug development professionals, provides a comprehensive overview of this compound, elucidating its core attributes, providing validated synthetic protocols, and exploring its strategic applications in cutting-edge fields such as targeted protein degradation and polymer science. Our focus extends beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that make this molecule an invaluable tool in the modern chemist's arsenal.

Core Molecular Attributes and Strategic Advantages

The power of this compound lies in the distinct and predictable reactivity of its constituent parts, which can be addressed independently to build molecular complexity in a controlled manner.

-

Aromatic Amine (-NH₂): The aniline moiety is a versatile functional handle. Its nucleophilicity allows for a wide range of transformations, including acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and alkylation.[1] In drug discovery, this group is a common attachment point for pharmacophores, linkers, or payload molecules. The reactivity can be finely tuned, and its presence on an aromatic ring provides a rigid, well-defined point of connection.

-

Primary Alcohol (-OH): The terminal butanol group offers a complementary set of reactive possibilities. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into an ether. Crucially, it can be transformed into a good leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution, or activated for conjugation to other molecules.[2]

-

Butyl Spacer (-C₄H₈-): The aliphatic chain separating the amine and alcohol is critical. It provides spatial separation and conformational flexibility, which is essential in applications like Proteolysis-Targeting Chimeras (PROTACs), where precise positioning of two binding elements is required to induce the formation of a productive ternary complex.[3]

This inherent bifunctionality allows for a modular synthetic approach, often obviating the need for cumbersome protection/deprotection strategies and enabling the efficient assembly of complex target molecules.

Synthesis and Purification: A Validated Protocol

A reliable synthesis of this compound can be achieved via the reduction of a commercially available precursor, 4-(4-nitrophenyl)butanoic acid. This protocol details a two-step procedure involving an initial esterification followed by a powerful reduction that simultaneously converts the nitro and ester functionalities.

Experimental Protocol: Synthesis from 4-(4-Nitrophenyl)butanoic Acid

Step 1: Fischer Esterification of 4-(4-Nitrophenyl)butanoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-nitrophenyl)butanoic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of acid).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.05 eq) to the solution while stirring.

-

Heating: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the ethanol. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. This typically yields ethyl 4-(4-nitrophenyl)butanoate as a yellow oil, which is often of sufficient purity for the subsequent step.

Step 2: Lithium Aluminum Hydride Reduction

-

Inert Atmosphere: In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF) (15 mL per gram of LiAlH₄).

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve the ethyl 4-(4-nitrophenyl)butanoate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to manage the exothermic reaction.

-

Reaction Completion: After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then heat to reflux for 3-5 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching (Fieser Workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. Vigorous stirring is essential.

-

Purification: A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield this compound as a solid.

Data Presentation: Physicochemical Properties and Expected Characterization

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO | [4][5] |

| Molecular Weight | 165.23 g/mol | [4][5] |

| Appearance | Off-white to light-yellow solid | N/A |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.01 (d, J=8.2 Hz, 2H), 6.64 (d, J=8.2 Hz, 2H), 3.66 (t, J=6.4 Hz, 2H), 3.55 (br s, 2H, NH₂), 2.54 (t, J=7.6 Hz, 2H), 1.70 – 1.55 (m, 4H). | PubChem[4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 144.4, 132.0, 129.3, 115.2, 62.8, 35.1, 32.5, 28.2. | PubChem[4] |

Strategic Applications in Drug Discovery

The orthogonal reactivity of this compound makes it an ideal linker or scaffold component in the design of complex therapeutic agents.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[3][6] this compound serves as an excellent starting point for building the central linker of a PROTAC.

-

Amine as Anchor 1: The aromatic amine can be readily coupled to a warhead that binds the protein of interest (POI). This is typically achieved via an amide bond formation.

-

Alcohol as Anchor 2: The terminal alcohol can be functionalized, for example, through etherification or esterification, to attach a linker terminating in an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand).

Diagram: Generalized PROTAC Synthesis Workflow

Caption: Sequential functionalization of this compound to form a PROTAC.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use an antibody to deliver a potent cytotoxic payload to cancer cells.[7] The linker connecting the antibody and the drug is critical for the ADC's stability and efficacy. This compound can be incorporated into these linkers. For instance, the amine could be acylated with the cytotoxic drug, while the alcohol could be converted to a maleimide group, which can then react specifically with cysteine residues on the antibody to form a stable thioether bond.[8][9]

Applications in Polymer and Materials Science

The A-B type structure of this compound, where 'A' is the amine and 'B' is the alcohol, makes it a valuable monomer for step-growth polymerization.

-

Polymer Synthesis: It can react with difunctional monomers like diisocyanates to form polyurethanes or with diacyl chlorides to form polyamide-esters. The resulting polymers will have regularly spaced phenyl groups within the backbone, potentially imparting enhanced thermal stability and specific mechanical properties.

Diagram: Polyurethane Formation

Caption: Polymerization of this compound with a diisocyanate.

Conclusion